molecular formula C21H41IO2 B1405461 Icosanoic acid iodomethyl ester CAS No. 1314041-19-4

Icosanoic acid iodomethyl ester

Cat. No. B1405461
M. Wt: 452.5 g/mol
InChI Key: HLSWOCADXXNKOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Icosanoic acid iodomethyl ester (IAIME) is an ester of icosanoic acid and iodomethane, a compound that has been studied for its various properties and applications in scientific research. It is a colorless, water-soluble, and low-toxicity compound, making it an ideal choice for a variety of uses. IAIME has been found to have a wide range of potential applications, including as a reagent in organic synthesis, a catalyst in biochemistry, and a drug delivery system in pharmacology.

Scientific Research Applications

Cardiovascular Health

Studies have shown that certain ethyl esters, like icosapent ethyl, a highly purified eicosapentaenoic acid ethyl ester, can significantly reduce the risk of ischemic events in patients with elevated triglyceride levels who are already on statin therapy. The cardiovascular benefits include lower rates of cardiovascular death, nonfatal myocardial infarction, and nonfatal stroke (Bhatt et al., 2019).

Lipid Profile Modification

Icosapent ethyl has been shown to significantly reduce concentrations of various lipoprotein particles, which are crucial in managing hyperlipidemia, a risk factor for cardiovascular diseases. This includes reductions in very-low-density lipoprotein (VLDL), low-density lipoprotein (LDL), and high-density lipoprotein (HDL) particles, highlighting the compound's role in improving lipid profiles (Ballantyne et al., 2015).

Anti-inflammatory and Antimicrobial Activities

Research on marine sponges has led to the discovery of new compounds with potential antimicrobial and anti-inflammatory properties. For example, studies on the Red Sea sponge Mycale euplectellioides revealed compounds with significant antimicrobial activity against various strains and displayed anti-inflammatory and antipyretic activities in animal models (Mohamed et al., 2014).

Environmental and Water Treatment Applications

Innovative methods using biogenic metals have been explored for the removal of pharmaceuticals, biocides, and iodinated contrast media from water, demonstrating the potential of such compounds in improving water treatment processes and environmental sustainability (Forrez et al., 2011).

properties

IUPAC Name

iodomethyl icosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41IO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(23)24-20-22/h2-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSWOCADXXNKOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Icosanoic acid iodomethyl ester

Synthesis routes and methods

Procedure details

Sodium iodide (8.31 g, 0.0555 mol) was added to a solution of chloromethyl arachidate (6.7 g, 0.0185 mol) in acetonitrile (67 ml) at 25° C. The flask was covered in aluminum foil to protect from light and stirred at 25° C. for 16 hours. The reaction mixture was partitioned between dichloromethane and water. The aqueous layer was extracted with dichloromethane. The combined organic extracts were washed with aqueous saturated NaHCO3, aqueous sodium sulfite (10% solution), and brine, then dried with sodium sulphate and concentrated in vacuo to provide the desired product (5.9 g, 71% yield) as a white solid which was not purified any further.
Quantity
8.31 g
Type
reactant
Reaction Step One
Name
chloromethyl arachidate
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
67 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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